molecular formula C9H7N3O4 B1424148 methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190322-85-0

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1424148
CAS No.: 1190322-85-0
M. Wt: 221.17 g/mol
InChI Key: ADTKTDMUOWLASJ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with a nitro group at position 3 and a methyl ester at position 5. The parent compound, methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1015609-11-6), has a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.18 g/mol . The addition of a nitro group at position 3 increases the molecular weight to C₉H₇N₃O₄ (~225.17 g/mol) and introduces electron-withdrawing effects, altering reactivity and solubility.

Properties

IUPAC Name

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-8(11-3-5)7(4-10-6)12(14)15/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKTDMUOWLASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically follows a sequence of:

  • Construction of the pyrrolo[3,2-b]pyridine scaffold
  • Selective nitration at the 3-position
  • Esterification of the 6-carboxylic acid to the methyl ester

This approach ensures regioselective functionalization and high purity of the target compound.

Preparation of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine nucleus is a fused bicyclic heteroaromatic system. Its synthesis often starts from appropriately substituted pyridine derivatives or from cyclization reactions involving amino-substituted pyridines.

Typical methods include:

  • Cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters to form the fused ring system.
  • Palladium-catalyzed cross-coupling reactions to install substituents on the pyrrolo[3,2-b]pyridine core.

For example, literature reports describe the synthesis of pyrrolo[2,3-b]pyridine derivatives by benzoylation and subsequent substitution reactions, which can be adapted for the [3,2-b] isomer with modified conditions.

Nitration at the 3-Position

Selective nitration is a critical step to introduce the nitro group at the 3-position of the pyrrolo[3,2-b]pyridine ring.

Key points in nitration:

  • Use of mild nitrating agents such as nitric acid/sulfuric acid mixtures at low temperatures (0°C to room temperature) to avoid over-nitration or decomposition.
  • Control of reaction time and temperature to maximize regioselectivity.
  • Protection of other reactive sites if necessary to prevent side reactions.

A related pyrrolo[2,3-b]pyridine nitration was achieved using controlled addition of nitrating agents at low temperature to yield 3-nitro derivatives with high selectivity.

Esterification to Methyl Ester

The carboxylic acid at the 6-position is converted to the methyl ester to yield this compound.

Common esterification methods:

  • Fischer esterification: refluxing the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Use of methylating agents such as diazomethane or methyl iodide under basic conditions for milder and more selective esterification.

The methyl esterification step is crucial for improving compound solubility and facilitating purification.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolo[3,2-b]pyridine core formation Cyclization of amino-pyridine derivatives or Pd-catalyzed coupling Formation of bicyclic heterocycle
2 Nitration HNO3/H2SO4, 0°C to RT, controlled addition Selective 3-nitro substitution
3 Esterification Methanol, acid catalyst or methyl iodide/NaH Methyl ester formation at 6-carboxylic acid

Detailed Research Findings and Analytical Data

  • Spectral confirmation : The structure is verified by NMR spectroscopy showing characteristic aromatic proton shifts and nitro group effects. For instance, the nitro group causes downfield shifts in adjacent protons.
  • Mass spectrometry : High-resolution mass spectrometry confirms the molecular ion peak corresponding to $$ C9H7N3O4 $$ with a molecular weight of 221.17 g/mol.
  • Purity assessment : Chromatographic methods such as silica gel column chromatography with solvent gradients (e.g., heptane/ethyl acetate) are used to purify the final compound to high purity (>95%).

Additional Notes on Related Synthetic Methods

  • Bromination and further functionalization : The 3-position can also be functionalized via bromination followed by palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce various substituents, which may be a precursor step before nitration or alternative functionalization.
  • Catalytic reduction and condensation : Nitro groups can be reduced to amino groups for further derivatization, but for this compound, maintaining the nitro group is essential.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Pyrrolo[3,2-b]pyridine synthesis Cyclization or Pd-catalyzed coupling Amino-pyridine derivatives, α-haloketones, Pd catalysts Core scaffold formation
Nitration Electrophilic aromatic substitution HNO3/H2SO4, low temperature Selective 3-nitro substitution
Esterification Fischer esterification or methylation Methanol + acid catalyst or MeI + base Methyl ester formation at 6-carboxyl group

Scientific Research Applications

Medicinal Chemistry

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has shown that derivatives of pyrrolopyridines exhibit anticancer properties. A study indicated that this compound demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced properties.

Example of Synthesis
A synthetic pathway involves the nitration of pyrrolopyridine derivatives followed by esterification to yield this compound. This method has been documented in various organic synthesis literature .

Applications in Drug Discovery

The compound's ability to modulate biological pathways makes it a valuable tool in drug discovery processes.

Target Identification

This compound can be used to probe biological targets through high-throughput screening methods. Its interaction with specific proteins can lead to the identification of new therapeutic targets.

Structure-Activity Relationship Studies

The compound is often utilized in structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of new drugs. By modifying the nitro group or the carboxylate moiety, researchers can enhance the pharmacological profile of derivatives .

Toxicological Studies

Safety assessments are crucial for any compound intended for pharmaceutical use. Preliminary toxicity studies on this compound have indicated manageable safety profiles at therapeutic doses, although further studies are required to establish comprehensive toxicological data .

Mechanism of Action

The exact mechanism of action of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ester group may also play a role in facilitating cellular uptake and distribution.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparisons

Molecular Weight and Solubility

  • Nitro Derivative : Higher molecular weight (~225 g/mol) and reduced solubility due to the nitro group’s hydrophobicity.
  • Parent Compound : Lower molecular weight (176 g/mol) with moderate solubility in organic solvents .

Electronic Effects

  • Nitro Group : Strong electron-withdrawing effect, deactivating the ring toward electrophilic substitution but activating toward nucleophilic aromatic substitution under specific conditions.
  • Bromo/Chloro Groups : Moderate electron-withdrawing effects; bromine’s larger size enhances steric effects .

Biological Activity

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (C₉H₇N₃O₄) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo-pyridine core structure with a nitro substituent at the 3-position and a carboxylate group at the 6-position. The compound's molecular formula is C₉H₇N₃O₄, and it has a molecular weight of approximately 195.17 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For example, related compounds have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Enzyme Inhibition

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound can bind to DYRK1A and potentially other kinases, modulating their activity and influencing signaling pathways involved in cell proliferation and survival.
  • Antioxidant Activity : In addition to enzyme inhibition, it has demonstrated antioxidant properties in various assays, suggesting a role in mitigating oxidative stress .

Case Studies

StudyFindings
DYRK1A Inhibition Methyl 3-nitro derivatives showed potent inhibition of DYRK1A with IC50 values in the nanomolar range. The study utilized classical docking studies for validation .
Antimicrobial Activity Compounds derived from pyrrole structures were tested against bacterial strains, showing MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Antioxidant Properties Assays demonstrated that the compound exhibits significant antioxidant activity, contributing to its potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate?

The synthesis typically involves cyclization reactions of 2-amino-1H-pyrrole derivatives with nitrating agents under acidic conditions. Acetic acid is frequently employed as a solvent to facilitate the reaction . Alternative routes may include condensation with carbonitriles, as observed in structurally analogous pyrrolopyridine systems. For example, nitration at the 3-position can be achieved using mixed acid (HNO₃/H₂SO₄) after constructing the pyrrolopyridine core .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • ¹H NMR : Aromatic protons in the pyrrolopyridine ring typically resonate between δ 7.0–8.5 ppm, with distinct splitting patterns for nitro-substituted derivatives. For example, in related compounds, the nitro group causes deshielding of adjacent protons, shifting signals downfield .
  • Mass spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of NO₂ or COOCH₃ groups) confirm the structure. ESI-MS data for similar compounds show m/z values consistent with the molecular formula .
  • IR spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and ester carbonyl (1730–1700 cm⁻¹) groups are diagnostic .

Q. What solvents and conditions optimize crystallization for X-ray analysis?

Slow evaporation of methylene chloride/hexane (2:3) mixtures yields high-quality crystals suitable for X-ray diffraction. Centrosymmetric dimers linked via C–H⋯π interactions are common in related pyrrolopyridine carboxylates, as observed in crystal structures of methyl 4-methyl-2-oxo-pyrroloquinoline derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ambiguous NMR assignments) be resolved?

Use 2D NMR techniques :

  • COSY identifies coupling networks between protons.
  • HSQC/HMBC correlates ¹H signals with ¹³C nuclei, clarifying substituent positions (e.g., distinguishing nitro vs. ester groups). Cross-validate with computational methods (DFT-based chemical shift predictions) or X-ray crystallography, as demonstrated for methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate .

Q. What mechanistic insights explain low yields in nitration reactions?

Competing side reactions, such as over-nitration or ring oxidation, may reduce yields. Kinetic studies using HPLC monitoring can identify optimal reaction times. For example, in analogous heterocycles, nitration at elevated temperatures (>50°C) accelerates decomposition, favoring shorter reaction durations . Adjusting the nitrating agent (e.g., acetyl nitrate vs. HNO₃) or using protective groups for the pyrrole NH can improve selectivity .

Q. How does the nitro group influence pharmacological activity in related compounds?

The nitro group enhances electron-deficient character, improving interactions with biological targets (e.g., enzyme active sites). In pyrrolopyridine derivatives, nitro substitution at the 3-position correlates with antitumor and antimycobacterial activities, as shown in structure-activity relationship (SAR) studies . However, metabolic instability (e.g., nitro reduction to amines) may limit efficacy, necessitating prodrug strategies .

Methodological Challenges

Q. What strategies mitigate purification difficulties for nitro-substituted pyrrolopyridines?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) to separate polar nitro byproducts.
  • Recrystallization : Ethanol or methanol/water mixtures are effective for removing unreacted starting materials .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Continuous nitration in microreactors minimizes exothermic risks and improves mixing.
  • Catalytic methods : Lewis acids (e.g., AlCl₃) enhance regioselectivity in cyclization steps, as reported for dihydropyridine syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

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